molecular formula C16H34O2Si B14189189 (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal CAS No. 915695-81-7

(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal

Cat. No.: B14189189
CAS No.: 915695-81-7
M. Wt: 286.52 g/mol
InChI Key: HXDXWAPEWSGQPH-JKSUJKDBSA-N
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Description

(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a triisopropylsilyloxy group attached to the pentanal backbone. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the protection of a hydroxyl group with a triisopropylsilyl group, followed by selective oxidation to form the aldehyde. The reaction conditions often include the use of mild oxidizing agents and anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The triisopropylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the triisopropylsilyloxy group.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituent introduced in place of the triisopropylsilyloxy group.

Scientific Research Applications

(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The triisopropylsilyloxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)hexanal
  • (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)butanal
  • (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)heptanal

Uniqueness

(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal is unique due to its specific stereochemistry and the presence of the triisopropylsilyloxy group. This combination of features imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

915695-81-7

Molecular Formula

C16H34O2Si

Molecular Weight

286.52 g/mol

IUPAC Name

(2S,4R)-2,4-dimethyl-5-tri(propan-2-yl)silyloxypentanal

InChI

InChI=1S/C16H34O2Si/c1-12(2)19(13(3)4,14(5)6)18-11-16(8)9-15(7)10-17/h10,12-16H,9,11H2,1-8H3/t15-,16+/m0/s1

InChI Key

HXDXWAPEWSGQPH-JKSUJKDBSA-N

Isomeric SMILES

C[C@H](C[C@H](C)C=O)CO[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(C)CC(C)C=O

Origin of Product

United States

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